![molecular formula C11H20N2O5S B7840733 N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucine](/img/structure/B7840733.png)
N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its incorporation of a tetrahydrothiophene ring with dioxo functionalities, which contributes to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of tetrahydrothiophene derivatives, which are then oxidized to introduce the dioxo functionalities.
Oxidation Reaction: The oxidation of tetrahydrothiophene can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to ensure the formation of the dioxo group.
Amide Formation: The resulting dioxotetrahydrothiophene is then reacted with L-leucine in the presence of coupling agents like carbodiimides (e.g., dicyclohexylcarbodiimide) to form the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters and optimize yield.
化学反应分析
Types of Reactions: N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucine can undergo various chemical reactions, including:
Oxidation: Further oxidation of the tetrahydrothiophene ring can lead to the formation of additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under specific reaction conditions.
Major Products Formed:
Oxidation Products: Higher oxidation states of the tetrahydrothiophene ring.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with substituted functional groups.
科学研究应用
N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be utilized in biological assays to investigate its interactions with various biomolecules.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucine exerts its effects involves its interaction with molecular targets and pathways. The specific molecular targets and pathways depend on the context in which the compound is used, such as in drug development or chemical synthesis.
相似化合物的比较
N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucine can be compared with other similar compounds, such as:
N-[(1,1-dioxidotetrahydrothiophen-3-yl)acetamide]: This compound shares the dioxotetrahydrothiophene ring but has a different amide group.
N-[(1,1-dioxidotetrahydrothiophen-3-yl)adamantane-1-carboxamide]: This compound has an adamantane core instead of L-leucine.
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide: This compound features additional benzyl and chromene groups.
Uniqueness: this compound is unique due to its specific combination of the dioxotetrahydrothiophene ring and the L-leucine moiety, which provides distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5S/c1-7(2)5-9(10(14)15)13-11(16)12-8-3-4-19(17,18)6-8/h7-9H,3-6H2,1-2H3,(H,14,15)(H2,12,13,16)/t8?,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAYWZWZOPSZDP-GKAPJAKFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)NC1CCS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)NC1CCS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({[4-(4,4-Dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-2-methylphenyl]sulfonyl}amino)benzamide](/img/structure/B7840652.png)
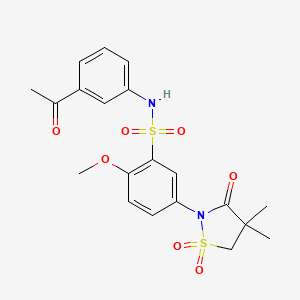
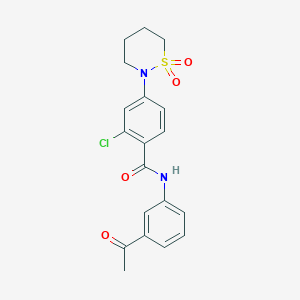
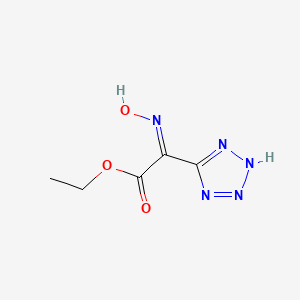
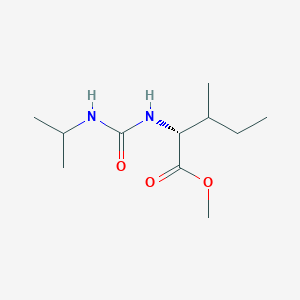
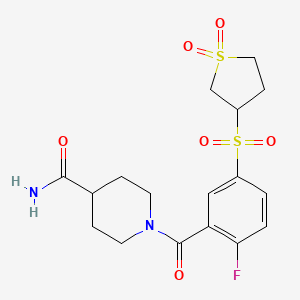
![N-(4-acetylphenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B7840697.png)
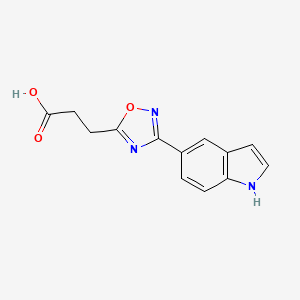
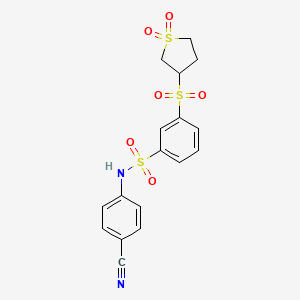
![(E)-3-(dimethylamino)-1-(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B7840729.png)
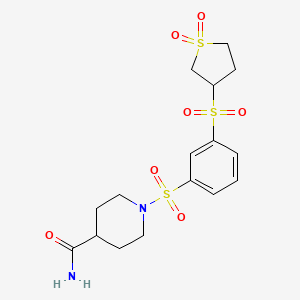
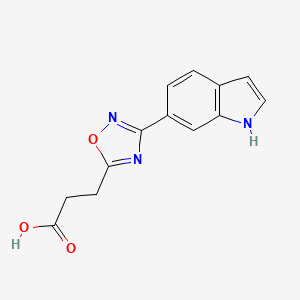
![N-(3-acetylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B7840751.png)
![3-(3-(4-Chlorophenoxy)propyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7840754.png)
